(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene
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Overview
Description
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (4,4,4-trifluorobutyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions can convert it to alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., water, ethanol) under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, or bromine and iron(III) bromide for bromination, typically under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl, amino, or thiol.
Electrophilic Aromatic Substitution: Nitrobenzene, bromobenzene, or sulfonated benzene derivatives.
Oxidation and Reduction: Alcohols, carboxylic acids, or alkanes depending on the specific reaction conditions.
Scientific Research Applications
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The trifluorobutyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the trifluorobutyl group.
(2-Bromoethyl)benzene: Contains a bromoethyl group instead of a bromomethyl group, leading to different reactivity and applications.
4-Bromo-2-nitrotoluene: Another brominated benzene derivative with different substituents affecting its chemical behavior.
Uniqueness
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is unique due to the presence of both bromomethyl and trifluorobutyl groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and industrial applications. The trifluorobutyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H12BrF3 |
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Molecular Weight |
281.11 g/mol |
IUPAC Name |
[2-(bromomethyl)-4,4,4-trifluorobutyl]benzene |
InChI |
InChI=1S/C11H12BrF3/c12-8-10(7-11(13,14)15)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
FEUYPDNELKLFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)CBr |
Origin of Product |
United States |
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